molecular formula C7H10ClN3O B13574522 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride

Cat. No.: B13574522
M. Wt: 187.63 g/mol
InChI Key: CFEQWICPMVRJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazolo[3,4-c]pyridine structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
  • 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Uniqueness

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride is a compound of interest due to its potential biological activities. This article compiles research findings on its biological effects, including anticancer properties and mechanisms of action.

  • Chemical Formula : C₇H₁₁N₃O
  • Molecular Weight : 153.18 g/mol
  • IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one
  • CAS Number : 71233-24-4

Antitumor Activity

Recent studies have indicated that pyrazolo compounds exhibit significant antitumor activity. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine demonstrated stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism involved the inhibition of tubulin polymerization and induction of apoptosis via caspase activation .

CompoundCell LineIC50 (µM)Mechanism
1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-oneMCF-7TBDTubulin inhibition
Pyrazolo[4,3-e][1,2,4]triazineMDA-MB-231TBDApoptosis via caspases

The biological activity of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-one is predominantly linked to its ability to induce apoptosis in cancer cells. Studies suggest that it promotes the expression of pro-apoptotic factors such as p53 and Bax while inhibiting NF-kB signaling pathways . Additionally, it has been shown to increase reactive oxygen species (ROS) production and autophagy markers like beclin-1 .

Study on Anticancer Properties

In a recent investigation published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo derivatives and evaluated their anticancer potential. The study revealed that structural modifications significantly influenced the compounds' biological activities. The most active compounds not only inhibited cell proliferation but also triggered apoptotic pathways effectively .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of these compounds. Preliminary animal studies indicated that these pyrazolo derivatives could significantly reduce tumor size without affecting normal tissue viability . This suggests a favorable therapeutic index for further development.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrazolo[3,4-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c1-10-6-3-8-4-7(11)5(6)2-9-10;/h2,8H,3-4H2,1H3;1H

InChI Key

CFEQWICPMVRJAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.